molecular formula C7H11ClN2O B6277082 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride CAS No. 2763779-57-1

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B6277082
CAS RN: 2763779-57-1
M. Wt: 174.6
InChI Key:
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Description

5-(Ethylamino)-1,2-dihydropyridin-2-one hydrochloride (EDDP) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline powder that is soluble in water and alcohol. EDDP has been used in a variety of laboratory experiments, including studies of biochemical and physiological processes and the development of new drugs.

Scientific Research Applications

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride has been used in a variety of scientific research applications, including studies of biochemical and physiological processes and the development of new drugs. In biochemical studies, this compound has been used to study the effects of neurotransmitters on neurons, as well as to study the effects of certain drugs on the brain. This compound has also been used in physiological studies to study the effects of hormones and other physiological factors on the body. Additionally, this compound has been used in the development of new drugs, as it can be used to investigate the mechanisms of action of potential drugs.

Mechanism of Action

The mechanism of action of 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride is not fully understood, but it is believed to act as an agonist of the GABA-A receptor. This means that it binds to the receptor and activates it, leading to an increase in the activity of the receptor. This increased activity can result in a variety of effects, depending on the type of receptor and the tissue in which it is located.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of receptor it binds to and the tissue in which it is located. In the brain, this compound has been shown to increase the activity of the GABA-A receptor, resulting in sedative and anxiolytic effects. This compound has also been shown to increase the activity of the serotonin receptor, resulting in antidepressant effects. In the cardiovascular system, this compound has been shown to increase the activity of the dopamine receptor, resulting in improved blood flow and reduced blood pressure.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride in laboratory experiments is its simple and efficient synthesis method. This makes this compound a useful reagent in a variety of biochemical and physiological studies. However, this compound does have some limitations, such as its potential for toxicity and its limited solubility in some solvents. Additionally, this compound is not always the most effective reagent for certain experiments, as other compounds may be more effective at activating certain receptors.

Future Directions

There are a number of potential future directions for 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride research. One possibility is to further investigate the mechanism of action of this compound, as this may lead to the development of new drugs that target the same receptors. Additionally, this compound could be used in the development of new drugs that target other receptors, such as the opioid receptor or the dopamine receptor. Finally, further research could be done on the biochemical and physiological effects of this compound, as this could lead to a better understanding of the effects of certain drugs and hormones on the body.

Synthesis Methods

5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride is synthesized from ethylamine and 2,3-dihydropyridine in a two-step process. First, ethylamine is reacted with 2,3-dihydropyridine in the presence of a base to form the intermediate compound 5-(ethylamino)-1,2-dihydropyridin-2-one. This intermediate is then treated with hydrochloric acid to form this compound hydrochloride. This synthesis method is simple and efficient, making this compound a useful reagent in laboratory experiments.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride involves the reaction of ethylamine with 2-acetylpyridine followed by reduction of the resulting imine to yield the final product.", "Starting Materials": [ "2-acetylpyridine", "ethylamine", "sodium borohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Ethylamine is added dropwise to a solution of 2-acetylpyridine in ethanol at room temperature.", "Step 2: The reaction mixture is stirred at room temperature for several hours until TLC analysis indicates complete consumption of 2-acetylpyridine.", "Step 3: Sodium borohydride is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours.", "Step 4: The reaction mixture is quenched with hydrochloric acid and the resulting precipitate is filtered and washed with water.", "Step 5: The product is recrystallized from ethanol to yield 5-(ethylamino)-1,2-dihydropyridin-2-one hydrochloride." ] }

CAS RN

2763779-57-1

Molecular Formula

C7H11ClN2O

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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